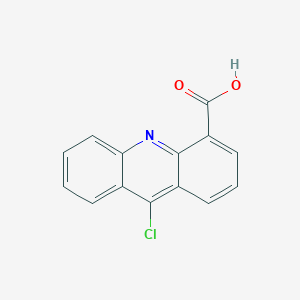

9-Chloroacridine-4-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

9-chloroacridine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8ClNO2/c15-12-8-4-1-2-7-11(8)16-13-9(12)5-3-6-10(13)14(17)18/h1-7H,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMKDSNFBFTVNGT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C3C=CC=C(C3=N2)C(=O)O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60569825 | |

| Record name | 9-Chloroacridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60569825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

163981-90-6 | |

| Record name | 9-Chloroacridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60569825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 9 Chloroacridine 4 Carboxylic Acid and Its Precursors

Synthesis of 9-Oxo-9,10-dihydroacridine-4-carboxylic Acid

The formation of the tricyclic acridone (B373769) system is a critical step, commonly achieved through the intramolecular cyclization of a diarylamine precursor. The strategic choice of starting materials and reaction conditions is crucial to ensure the correct isomeric product is formed.

A primary route to 9-oxo-9,10-dihydroacridine-4-carboxylic acid involves the cyclodehydration of N-(2-carboxyphenyl)anthranilic acid. documentsdelivered.compublish.csiro.au This intramolecular condensation reaction is typically promoted by strong acids or dehydrating agents. The direction of the ring closure is a significant consideration, as it can potentially lead to two different isomeric acridone products.

The choice of cyclizing agent, such as concentrated sulfuric acid, polyphosphoric acid (PPA), or phosphorus oxychloride (POCl₃), can influence the outcome. documentsdelivered.compublish.csiro.au The electronic and steric effects of substituents on the N-(2-carboxyphenyl)anthranilic acid backbone also play a critical role in directing the cyclization to favor the desired 4-carboxylic acid isomer. documentsdelivered.compublish.csiro.au By carefully selecting the substituents and the cyclizing reagent, a high yield of one isomer can be achieved, making this a viable synthetic pathway. documentsdelivered.compublish.csiro.au

The precursor molecule, N-(2-carboxyphenyl)anthranilic acid, is itself synthesized through an intermolecular C-N bond formation, most commonly via an Ullmann condensation or a related copper-catalyzed cross-coupling reaction. tandfonline.comwikipedia.org The traditional Ullmann reaction involves the coupling of an aryl halide with an amine, alcohol, or thiol in the presence of stoichiometric copper at high temperatures. wikipedia.org

In the context of 9-oxo-9,10-dihydroacridine-4-carboxylic acid synthesis, this typically involves the reaction of a 2-halobenzoic acid with an anthranilic acid. tandfonline.com A significant challenge in this approach is the potential for self-condensation and the formation of isomeric products during the subsequent cyclization step. tandfonline.com

To circumvent this, a more controlled strategy involves masking one of the carboxylic acid groups as an ester. tandfonline.com For instance, the copper-catalyzed coupling of an anthranilic acid with a methyl 2-halobenzoate yields a 2-(2-methoxycarbonylphenyl)anthranilic acid. tandfonline.comtandfonline.com The ester group is less reactive under the cyclization conditions, ensuring that the ring closes in the desired direction to form the 9-oxo-9,10-dihydroacridine-4-carboxylic acid skeleton after a final hydrolysis step. tandfonline.com This method provides isomerically pure products in good yields. tandfonline.com Modern variations of the Ullmann reaction may use catalytic amounts of copper and proceed under milder conditions. nih.gov

| Coupling Partners | Catalyst System | Product | Ref |

| Anthranilic acids & Methyl 2-iodobenzoates | Copper (anhydrous conditions) | 2-(2-methoxycarbonylphenyl)anthranilic acids | tandfonline.comtandfonline.com |

| 2-Chlorobenzoic acids & Aniline (B41778) derivatives | Copper catalyst | N-aryl anthranilic acids | nih.gov |

| Aniline & 2-Chlorobenzoic acid | Copper(I) iodide and phenanthroline | N-Phenylanthranilic acid | wikipedia.org |

Conversion to 9-Chloroacridine (B74977) Carbonyl Chloride

The transformation of the stable 9-oxo-9,10-dihydroacridine-4-carboxylic acid into the more reactive 9-chloroacridine derivative is a key activation step for further functionalization.

Thionyl chloride (SOCl₂) is a widely used and effective reagent for converting carboxylic acids into acyl chlorides and amides (or lactams like acridone) into chloro-imines (or chloro-heterocycles). rsc.orgmasterorganicchemistry.comlibretexts.org In the case of 9-oxo-9,10-dihydroacridine-4-carboxylic acid, thionyl chloride serves a dual purpose. It reacts with the carboxylic acid group to form a reactive acyl chloride (carbonyl chloride). Simultaneously, it converts the acridone's carbonyl group into a 9-chloro substituent. masterorganicchemistry.comorgsyn.org

| Starting Material | Reagent | Product | Ref |

| Carboxylic Acid | Thionyl Chloride (SOCl₂) | Acid Chloride | masterorganicchemistry.comlibretexts.org |

| Acridone | Phosphorus Oxychloride (POCl₃) | 9-Chloroacridine | orgsyn.org |

| N-phenylanthranilic acid | Phosphorus Oxychloride (POCl₃) | 9-Chloroacridine | orgsyn.org |

Alternative Synthetic Routes to 9-Chloroacridines

Research into more efficient and versatile synthetic methods has led to the development of alternative strategies for constructing the 9-chloroacridine core, bypassing the traditional multi-step sequence involving acridone formation.

A novel and efficient route to 9-chloroacridines utilizes aryl triflates derived from salicylic (B10762653) acids. nih.gov This method offers flexibility as a wide variety of substituted salicylic acid derivatives are commercially available. The synthesis begins with the conversion of the salicylic acid's phenolic hydroxyl group into a triflate (-OTf), which is an excellent leaving group for cross-coupling reactions. The carboxylic acid group is typically protected as a methyl ester. nih.gov

This triflate-activated intermediate is then coupled with a substituted aniline derivative using a palladium-catalyzed C-N cross-coupling reaction, such as the Buchwald-Hartwig amination. nih.gov This forms a diarylamine intermediate. The subsequent steps involve the cyclization of the diarylamine to form the acridone ring, followed by chlorination (e.g., with POCl₃) to yield the desired 9-chloroacridine product. This approach provides a powerful platform for the parallel synthesis of a diverse library of 9-chloroacridine analogues. nih.gov

| Reaction Step | Description | Reagents/Conditions | Ref |

| Activation | Conversion of salicylic acid derivative to an aryl triflate. | Triflic anhydride | nih.gov |

| C-N Coupling | Buchwald-Hartwig amination to form a diarylamine. | Aryl triflate, aniline derivative, Pd catalyst | nih.gov |

| Cyclization/Chlorination | Ring closure to acridone and subsequent conversion to 9-chloroacridine. | e.g., POCl₃ | nih.gov |

General Acridine (B1665455) Synthesis Methods Relevant to 9-Substitution Strategies

The strategic placement of substituents at the 9-position of the acridine nucleus is a cornerstone of synthetic efforts aimed at developing new derivatives with specific chemical and biological properties. The reactivity of the C9 position makes it a prime target for modification. pharmaguideline.com Several classical and modern synthetic methodologies have been established to construct the acridine scaffold with a predetermined or easily displaceable group at this position. These methods often involve the cyclization of diarylamine precursors or the functionalization of pre-formed acridone systems.

Key general strategies for synthesizing 9-substituted acridines include the Bernthsen Acridine Synthesis and multi-step routes proceeding via an acridone intermediate, commonly prepared through Ullmann-type condensations. nih.govwikipedia.org

Bernthsen Acridine Synthesis

The Bernthsen acridine synthesis is a direct and versatile method for producing 9-substituted acridines. nih.gov This reaction involves the condensation of a diarylamine with a suitable carboxylic acid (or its anhydride) at high temperatures, typically in the presence of a Lewis acid catalyst such as zinc chloride. wikipedia.org The reaction is heated to high temperatures, often between 200-270 °C, to drive the cyclization and dehydration steps. wikipedia.orgyoutube.com

The mechanism involves the initial formation of an acyl chloride from the carboxylic acid and zinc chloride, which then acylates the diarylamine. youtube.com Subsequent intramolecular cyclization via a Friedel-Crafts-type reaction, followed by aromatization through dehydration, yields the final 9-substituted acridine. youtube.comyoutube.com The substituent at the 9-position is derived directly from the carboxylic acid used in the reaction. For instance, reacting diphenylamine (B1679370) with acetic acid yields 9-methylacridine, while using benzoic acid results in 9-phenylacridine. ptfarm.pl While effective, the traditional Bernthsen synthesis can suffer from poor yields and harsh reaction conditions. wikipedia.orgyoutube.com Modern modifications, such as the use of polyphosphoric acid (PPA), may allow for lower reaction temperatures, though sometimes with a decrease in yield. wikipedia.org

Ullmann Condensation and Subsequent Chlorination

A highly prevalent and adaptable two-step strategy for accessing 9-substituted acridines involves the initial synthesis of an acridone, followed by its conversion to a reactive 9-chloroacridine intermediate. nih.govscribd.com

The first step, the Ullmann condensation (also referred to as the Ullmann acridine synthesis), typically involves the reaction of an N-arylanthranilic acid in the presence of a strong acid like sulfuric acid or polyphosphoric acid (PPA). nih.govscribd.com The N-arylanthranilic acid precursor itself is often synthesized via an Ullmann-type reaction between an aniline and an o-chlorobenzoic acid. pharmaguideline.comwikipedia.org The acid-catalyzed intramolecular acylation of the N-arylanthranilic acid leads to the formation of an acridone. scribd.com

In the second step, the resulting acridone is converted into 9-chloroacridine. This is most commonly achieved by heating the acridone with a chlorinating agent, with phosphorus oxychloride (POCl₃) being the most widely used reagent. pharmaguideline.comorgsyn.org The resulting 9-chloroacridine is a versatile synthetic intermediate. The chlorine atom at the 9-position is an excellent leaving group, readily displaced by a wide variety of nucleophiles. This allows for the introduction of diverse functionalities, such as amines, phenols, and thiols, to create extensive libraries of 9-substituted acridine derivatives. orgsyn.orgnih.govnih.gov For example, reaction with ammonia (B1221849) or primary amines yields 9-aminoacridines, while reaction with phenols produces 9-phenoxyacridines. orgsyn.orgnih.gov

This pathway is exemplified by the synthesis of 9-chloroacridine from N-phenylanthranilic acid. The acid is first cyclized to acridone, which is then refluxed with POCl₃ to yield the target 9-chloroacridine. orgsyn.org

Table 1: Comparison of General Synthesis Methods for 9-Substituted Acridines

| Synthesis Method | Precursors | Key Reagents | Product Type | Notes |

| Bernthsen Acridine Synthesis | Diarylamine, Carboxylic Acid | Zinc Chloride (ZnCl₂) or Polyphosphoric Acid (PPA) | 9-Substituted Acridine | A direct, one-pot synthesis. The 9-substituent is determined by the carboxylic acid used. nih.govwikipedia.org |

| Ullmann Synthesis / Chlorination | N-Arylanthranilic Acid | 1. H₂SO₄ or PPA (for cyclization) 2. POCl₃ (for chlorination) | 9-Chloroacridine (intermediate) | A two-step process via an acridone intermediate. Provides a versatile platform for further substitution. pharmaguideline.comscribd.comorgsyn.org |

| From o-Chlorobenzoic Acid | Aniline, o-Chlorobenzoic Acid | 1. Copper catalyst (for Ullmann condensation) 2. POCl₃ (for cyclization/chlorination) | 9-Chloroacridine | A variation of the Ullmann route where the precursor diphenylamine-2-carboxylic acid is first formed. pharmaguideline.com |

Derivatization Strategies for 9 Chloroacridine 4 Carboxylic Acid Analogues

Synthesis of Acridine-4-carboxamides

The conversion of the carboxylic acid moiety into a carboxamide is a common and significant derivatization pathway. This is typically achieved by first activating the carboxylic acid, for instance, by converting it into an acyl chloride or an imidazolide (B1226674), followed by reaction with a suitable amine.

The synthesis of acridine-4-carboxamides bearing a sulfonamide group involves the coupling of an activated 9-chloroacridine-4-carboxylic acid with an appropriate sulfonamide-containing amine. The general and most typical method for creating a sulfonamide linkage is the reaction between a sulfonyl chloride and a primary or secondary amine. ijarsct.co.in However, to append a sulfonamide group via an amide bond to the acridine-4-position, the strategy is reversed.

The process commences with the activation of this compound. This can be achieved by reacting the acid with thionyl chloride to form the highly reactive 9-chloroacridine-4-carbonyl chloride intermediate. arabjchem.org This acyl chloride can then react with a molecule containing both an amine and a sulfonamide group, such as a sulfanilamide (B372717) derivative. The amino group of the sulfanilamide acts as a nucleophile, attacking the carbonyl carbon of the acyl chloride to form the stable amide bond, resulting in an N-(sulfonamidophenyl)acridine-4-carboxamide. This method allows for the integration of the sulfonamide functional group, a known bioisostere for carboxylic acids or amides, into the acridine (B1665455) structure. princeton.edu

A crucial derivatization of this compound is its amidation with diamines, a strategy exemplified by the synthesis of N-[2-(dimethylamino)ethyl]acridine-4-carboxamide (DACA). capes.gov.br This process involves the reaction of an activated form of the acridine-4-carboxylic acid with an asymmetric diamine like N,N-dimethylethylenediamine.

The synthesis can proceed through several routes. One established procedure involves converting the precursor, 9-oxoacridan-4-carboxylic acid, into 9-chloroacridine-4-carbonyl chloride using a chlorinating agent like thionyl chloride. arabjchem.orglookchem.com This acyl chloride is then reacted selectively with the primary amine of N,N-dimethylethylenediamine in an ice-cold solution to yield the desired amide. arabjchem.orglookchem.com An alternative route involves the direct amidation of methyl acridine-4-carboxylates, which avoids the use of the irritant carboxylic acid starting material. capes.gov.br

| Reactant 1 | Reactant 2 | Product | Significance |

| 9-Chloroacridine-4-carbonyl chloride | N,N-Dimethylethylenediamine | N-[2-(dimethylamino)ethyl]-9-chloroacridine-4-carboxamide | Key intermediate in DACA synthesis |

| Methyl acridine-4-carboxylate | N,N-Dimethylethylenediamine | N-[2-(dimethylamino)ethyl]acridine-4-carboxamide (DACA) | Avoids use of the free acid capes.gov.br |

Formation of Acridine-4-carboxylic Acid Esters

Esterification of the carboxylic acid group at position 4 represents another key modification of the acridine scaffold. The resulting esters can serve as intermediates for further reactions or as final products. nih.govcolab.ws The synthesis of these esters can be achieved through standard esterification methods.

A common route is the acid-catalyzed reaction of this compound with an alcohol, such as methanol (B129727) or ethanol. More efficiently, the carboxylic acid is first converted to the more reactive 9-chloroacridine-4-carbonyl chloride. arabjchem.org This acyl chloride readily reacts with alcohols, even in the absence of a catalyst, to afford the corresponding ester in high yield. For example, reaction with methanol would produce methyl 9-chloroacridine-4-carboxylate. These ester derivatives, such as methyl acridine-4-carboxylates, can then be used in subsequent reactions, like amidation, to produce other analogues. capes.gov.br

Construction of Bis-Acridine Derivatives

Dimerization of the acridine core creates large, complex molecules with distinct chemical properties. These bis-acridines are typically formed by linking two acridine units through a flexible or rigid linker attached to the same position on each ring system.

A prominent strategy for synthesizing bis-acridine compounds involves the dimerization of two acridine-4-carboxylic acid units via amide bond formation with a diamine linker. nih.gov This approach results in symmetrical bis(acridine-4-carboxamides). The synthesis begins with the activation of the carboxylic acid groups on two separate acridine molecules. A common method involves using N,N'-carbonyldiimidazole (CDI) to convert the carboxylic acids into their corresponding imidazolide intermediates. rsc.org

These isolated imidazolides are then reacted with a central diamine linker, such as N,N-bis(3-aminopropyl)methylamine. nih.gov The primary amine groups at each end of the linker attack the activated carbonyls of the acridine imidazolides, forming two stable amide bonds and yielding the final bis-acridine derivative. This synthetic route allows for the construction of dimeric structures linked by a defined chain. nih.gov

| Acridine Monomer | Linker | Resulting Dimer Structure | Reference |

| 5-Bromoacridine-4-carboxylic acid imidazolide | N,N-bis(3-aminopropyl)methylamine | N,N-bis(3-(5-bromoacridine-4-carboxamido)propyl)methylamine | nih.gov |

| 5-Methylacridine-4-carboxylic (B1253512) acid imidazolide | N,N-bis(3-aminopropyl)methylamine | N,N-bis(3-(5-methylacridine-4-carboxamido)propyl)methylamine | nih.gov |

Introduction of Nitrogen-Containing Heterocycles

The chlorine atom at the 9-position of the acridine ring is susceptible to nucleophilic substitution, providing a direct method for introducing a wide variety of functional groups, including nitrogen-containing heterocycles. pharmaguideline.com Nitrogen heterocycles are of significant interest as they are core components of numerous biologically important molecules. nih.govnih.gov

The synthesis involves the reaction of a 9-chloroacridine (B74977) derivative, such as N-(isopropyl)-9-chloroacridine-4-carboxamide, with an amino-functionalized heterocycle. arabjchem.org For instance, reacting a 9-chloroacridine with 2-aminomethyl benzimidazole (B57391) results in the displacement of the chloride ion and the formation of a new carbon-nitrogen bond, linking the benzimidazole moiety to the 9-position of the acridine ring. rsc.org This substitution reaction is a powerful tool for creating complex molecular hybrids that merge the structural features of acridines with those of other heterocyclic systems. rsc.orgnih.gov

Condensation with Thiazol-2-amine Analogues to Yield 9-Aminoacridines

The synthesis of 9-aminoacridines through the condensation of 9-chloroacridine derivatives with aminothiazoles represents a significant pathway to novel compounds. This reaction typically involves the nucleophilic substitution of the chlorine atom at the 9-position of the acridine ring by the amino group of a thiazole (B1198619) analogue.

One approach involves the reaction of 9-chloroacridines with various primary amines in a solvent like dimethylformamide (DMF) under heat or using microwave or sonication methods. researchgate.net The use of a base, such as triethylamine, can facilitate the reaction. researchgate.net Another method involves a two-step, one-pot synthesis where 9-chloroacridine is first reacted with an alcohol in the presence of a sodium alkoxide to form a 9-alkoxy intermediate. Subsequently, an amino acid is added to the reaction mixture and refluxed to yield the N-(9-acridinyl) amino acid derivative. nih.gov This method has been noted to produce higher yields compared to the direct reaction between an amino acid and 9-chloroacridine in a basic environment. nih.gov

For instance, the condensation of 9-chloroacridine with various aminothiazoles can be achieved, leading to a library of 9-aminoacridine (B1665356) derivatives. The specific conditions, such as temperature and reaction time, can be optimized to improve the yield and purity of the final products.

Synthesis of N⁹-Substituted Acridine-9-amines

The synthesis of N⁹-substituted acridine-9-amines from this compound and its derivatives is a versatile method for creating a diverse range of compounds. nih.gov A common strategy involves the reaction of a 9-chloroacridine with a primary or secondary amine. arabjchem.orgarabjchem.org

A general procedure involves dissolving the N-substituted-9-chloroacridine-4-carboxamide in phenol (B47542) at an elevated temperature, followed by the addition of a substituted aromatic amine and refluxing the mixture. arabjchem.org The product can then be isolated and purified. arabjchem.org For example, N-(isopropyl)-9-chloroacridine-4-carboxamide has been reacted with various aromatic amines to produce a series of N⁹-substituted 9-aminoacridine-4-carboxamide (B19687) derivatives. arabjchem.org

Another approach is the parallel synthesis of 9-aminoacridines, which allows for the rapid generation of a library of compounds. nih.gov This can involve the coupling of a set of diversely substituted 9-chloroacridines with a selection of diamines. nih.gov To facilitate this, 9-chloroacridines can be converted to a more reactive 9-phenoxyacridine (B3049667) intermediate by treatment with phenol before reacting with the diamine. nih.gov

The synthesis of the precursor 9-chloroacridines can be achieved through a multi-step process. One novel route utilizes triflates of salicylic (B10762653) acid derivatives, which are commercially available in various substitution patterns. nih.gov This method offers an alternative to the traditional Ullmann coupling. nih.gov

The following table summarizes the synthesis of some N⁹-substituted acridine-9-amine derivatives:

| Starting Material | Reagent | Product | Yield (%) |

| N-(isopropyl)-9-chloroacridine-4-carboxamide | 3-aminobenzotrifluoride | N-(isopropyl)-9-[(3'-trifluoromethyl)phenylamino]-acridine-4-carboxamide | 88 |

| N-(isopropyl)-9-chloroacridine-4-carboxamide | p-toluidine | N-(isopropyl)-9-[(4'-methyl)phenylamino]-acridine-4-carboxamide | 70 |

| 9-chloroacridine | 2-aminobenzoic acid | 9-[(2'-carboxyphenyl)amino]acridine | 90 |

Functionalization at Other Positions

Beyond substitution at the 9-position, the acridine scaffold can be functionalized at other sites to further tune its properties.

Preparation of 1,3-Dihydroxyacridine-9-carboxylic Acids

A method for preparing 1,3-dihydroxyacridine-9-carboxylic acids is the Pfitzinger reaction. scribd.com This reaction involves the condensation of isatin (B1672199) or its derivatives with a compound containing an active methylene (B1212753) group, in this case, a substituted phloroglucinol (B13840) derivative like 2,4,6-trihydroxytoluene (methylphloroglucinol). scribd.com The reaction is typically carried out in the presence of a base, such as sodium hydroxide, followed by acidification. scribd.com This approach leads to the formation of 1,3-dihydroxy-2-methylacridine-9-carboxylic acids. scribd.com These compounds can undergo further reactions such as bromination and azo-coupling. scribd.com

Synthesis of 9-Substituted-4,5-dimethoxyacridine Derivatives

The synthesis of 9-substituted-4,5-dimethoxyacridine derivatives has been explored to create multifunctional fluorescent dyes. researchgate.net These compounds are often synthesized from a 9-halo-4,5-dimethoxyacridine precursor. For example, 9-bromo-4,5-dimethoxyacridine has been shown to be a highly reactive intermediate that can be used in Suzuki coupling reactions to introduce various substituents at the 9-position. researchgate.net The introduction of electron-donating groups can be achieved through a modified Kharasch coupling. researchgate.net The resulting 4,5,9-trisubstituted acridines have been noted to have increased reactivity and decreased stability compared to their unsubstituted counterparts. researchgate.net

Generation of Metal Complexes Incorporating Acridine Scaffolds

The acridine scaffold, with its nitrogen heteroatom and potential for incorporating other donor atoms through derivatization, is well-suited for the formation of metal complexes. These complexes have been investigated for various applications, including as potential therapeutic agents.

The synthesis of these complexes typically involves the reaction of a suitably functionalized acridine ligand with a metal salt. For instance, hydrazone Schiff base ligands derived from 9-oxo-9H-fluorene-1-carboxylic acid have been used to form complexes with Co(II), Cu(II), and Ni(II). nih.gov While not directly involving this compound, this illustrates the principle of using a polycyclic aromatic carboxylic acid to create ligands for metal complexation. The synthesis is often carried out by refluxing the ligand and the metal salt in a suitable solvent like methanol. nih.gov

In the context of acridine-9-carboxylic acid, derivatization to introduce chelating groups would be the first step. For example, the carboxylic acid could be converted to an amide or an ester bearing additional donor atoms. This modified acridine ligand could then be reacted with a metal salt to form the desired complex. The geometry and stability of the resulting complex would depend on the nature of the metal ion and the coordination sites on the acridine ligand.

Reactivity and Mechanistic Studies of 9 Chloroacridine 4 Carboxylic Acid

Nucleophilic Substitution Reactions at the C-9 Position

The chlorine atom at the C-9 position of the acridine (B1665455) nucleus is readily displaced by nucleophiles, making 9-chloroacridine (B74977) derivatives, including the 4-carboxylic acid analogue, valuable intermediates in the synthesis of a wide range of substituted acridines. These reactions are fundamental to the creation of novel compounds with potential biological activity.

The general scheme for nucleophilic substitution at the C-9 position involves the attack of a nucleophile (Nu:), leading to the displacement of the chloride ion.

General Reaction Scheme:

In this reaction, the nucleophile (Nu:) attacks the C-9 carbon of 9-Chloroacridine-4-carboxylic acid, resulting in the formation of a new bond and the expulsion of the chloride leaving group.

The generally accepted mechanism for nucleophilic substitution at the C-9 position of 9-chloroacridines is a two-step addition-elimination process. In the first step, the nucleophile adds to the C-9 carbon to form a tetrahedral intermediate. This intermediate is typically unstable and, in the second step, eliminates the chloride ion to restore the aromaticity of the acridine ring system.

This mechanism is analogous to nucleophilic acyl substitution, where a tetrahedral intermediate is also a key feature. The stability of the leaving group and the nature of the nucleophile are critical factors in determining the reaction rate.

In acidic media, the nitrogen atom of the acridine ring can be protonated, forming a 9-chloroacridinium hydrochloride salt. This protonation significantly enhances the electrophilicity of the C-9 carbon, making it more susceptible to nucleophilic attack. The intermediate 9-chloroacridinium hydrochloride plays a crucial role in the reaction pathways, particularly in solvolysis and hydrolysis reactions. Studies on the parent 9-chloroacridine have shown that the protonated form is a key intermediate in the hydrolysis process. researchgate.net

Hydrolysis and Solvolysis Kinetics

The hydrolysis of 9-chloroacridine in aqueous acetic acid has been shown to follow pseudo-first-order, two-step consecutive reaction kinetics. researchgate.net This implies a reaction mechanism involving an intermediate species. The reaction can be monitored spectrophotometrically, and the observed rate constants can be determined.

The proposed two-step mechanism involves the initial rapid formation of an intermediate, followed by a slower conversion to the final product. This is consistent with the formation of a 9-chloroacridinium species, which then undergoes hydrolysis.

Table 1: Pseudo-first-order rate constants for the hydrolysis of 9-chloroacridine in 50% aqueous acetic acid at different temperatures.

| Temperature (°C) | k (s⁻¹) x 10⁻⁴ |

| 40 | 1.2 |

| 50 | 2.5 |

| 60 | 5.0 |

| 70 | 9.8 |

Data adapted from a study on 9-chloroacridine and serves as a model for the expected kinetic behavior of the 4-carboxylic acid derivative.

The rate of hydrolysis of 9-chloroacridines is significantly influenced by the composition of the solvent and the pH of the reaction medium.

Effect of Solvent: The polarity and nucleophilicity of the solvent play a crucial role. In mixed aqueous-organic solvents, the water concentration directly affects the rate of hydrolysis.

Table 2: Effect of pH on the rate constant of hydrolysis of 9-chloroacridine in aqueous HCl at 70°C.

| pH | k (s⁻¹) x 10⁻⁴ |

| 1.0 | 4.5 |

| 2.0 | 7.8 |

| 3.0 | 9.5 |

Data adapted from a study on 9-chloroacridine, illustrating the trend of reaction rate with changing pH.

Photochemical Reactivity

The photochemical properties of acridine derivatives have garnered significant interest. While specific photochemical studies on this compound are limited, the broader class of acridine carboxylic acids exhibits interesting photochemical behavior. For instance, acridine-type catalysts have been utilized in the decarboxylative radical addition of carboxylic acids. This process involves a light-promoted proton-coupled electron transfer (PCET) within a hydrogen-bonded complex between the carboxylic acid and the acridine photocatalyst.

Furthermore, studies on related compounds like 9-acridinecarboxaldehyde have shown that it can be photochemically converted to 9-acridinecarboxylic acid. This suggests that the carboxylic acid group itself can be involved in or influence the photochemical pathways of the acridine system. The potential for photoinduced electron transfer and other photochemical transformations makes this compound a candidate for further investigation in the field of photochemistry.

Acridine-Type Photocatalysis in Decarboxylative Organic Transformations

Acridine-based compounds have emerged as potent photocatalysts for a variety of organic transformations, particularly those involving decarboxylation. acs.org These reactions leverage the ability of the acridine core to facilitate single-electron transfer (SET) processes upon photoexcitation. The photocatalytic cycle is initiated by the formation of a hydrogen-bonded complex between the acridine photocatalyst and a carboxylic acid. acs.org Light-promoted proton-coupled electron transfer (PCET) within this complex leads to the generation of an oxygen-centered radical and an N–H radical species (Acr-H). acs.org The carboxyl radical subsequently undergoes rapid decarboxylation to produce an alkyl radical, which can then participate in various bond-forming reactions. acs.orgnih.gov

A critical aspect of this catalytic cycle is the regeneration of the acridine photocatalyst. acs.org This is often achieved through a turnover process facilitated by a co-catalyst or an oxidant. acs.orgresearchgate.net For instance, in some systems, tetrabutylammonium (B224687) decatungstate (TBADT) has been employed to facilitate the turnover of the acridine photocatalyst via hydrogen atom transfer (HAT). acs.org The efficiency of these transformations is influenced by several factors, including the structure of the acridine photocatalyst, the solvent, and the specific substrates involved. acs.org For example, acridines bearing bulky substituents at the 9-position, such as a 2,4,6-triisopropylphenyl group, have shown enhanced photocatalytic efficiency due to decreased degradation of the catalyst. acs.org

The application of acridine photocatalysis extends to a wide range of decarboxylative functionalizations, including alkylation, arylation, amination, and trifluoromethylation of aliphatic carboxylic acids. princeton.edu This methodology has proven valuable for late-stage functionalization of complex molecules due to its mild reaction conditions and broad functional group tolerance. acs.orgprinceton.edu

Mechanistic Probes of Proton-Coupled Electron Transfer (PCET)

Proton-coupled electron transfer (PCET) is a fundamental process in which both a proton and an electron are exchanged, often in a concerted elementary step. nih.gov This mechanism is central to the function of acridine-type photocatalysts in decarboxylative transformations. acs.org PCET allows for the homolytic activation of the O-H bond in carboxylic acids, which is energetically more favorable than direct oxidation of the carboxylate anion. acs.org

The process can be described as the transfer of an electron and a proton from different orbitals on the donor (carboxylic acid) to different orbitals on the acceptor (acridine photocatalyst). nih.gov This concerted transfer avoids the formation of high-energy intermediates that would be involved in a stepwise process of separate electron and proton transfers. nih.gov The driving force for PCET is influenced by factors such as the pH of the medium and the presence of buffer bases. nih.gov

In the context of acridine photocatalysis, the formation of a hydrogen bond between the carboxylic acid and the acridine nitrogen is a crucial pre-organization step for efficient PCET. acs.org Upon photoexcitation, the acridine catalyst becomes a potent oxidant, enabling the concerted transfer of a proton from the carboxylic acid's hydroxyl group and an electron from the carboxylate moiety. acs.org This generates a carboxyl radical and the reduced, protonated form of the photocatalyst. acs.org

Decarboxylative Reaction Pathways

Direct Decarboxylative Triazolation of Carboxylic Acids

A notable application of acridine photocatalysis is the direct decarboxylative triazolation of carboxylic acids. researchgate.netnih.gov This transformation provides a one-step synthesis of 1,2,3-triazoles from readily available carboxylic acids, alkynes, and a simple azide (B81097) source, such as potassium azide. acs.orgnih.gov The reaction is typically catalyzed by an acridine photocatalyst in conjunction with a copper(I) salt and proceeds in the presence of an oxidant like tert-butyl peroxybenzoate (TBPB) under visible light irradiation. researchgate.net

This method circumvents the need for pre-synthesized and often unstable organoazides, which are traditionally required for triazole synthesis via the Huisgen cycloaddition or its copper-catalyzed variant (CuAAC). researchgate.netnih.gov The direct decarboxylative approach significantly expands the accessible chemical space for triazoles due to the vast diversity of commercially available carboxylic acids. researchgate.netnih.gov

The proposed mechanism involves the initial generation of an alkyl radical from the carboxylic acid via acridine-photocatalyzed decarboxylation. This radical is then trapped by the azide anion to form an organoazide in situ. Subsequent copper-catalyzed [3+2] cycloaddition between the newly formed organoazide and an alkyne yields the desired triazole product. acs.org The reaction has been shown to be applicable to a broad range of substrates, including small molecules, peptides, and polymers. acs.orgnih.gov

Experimental studies have identified optimal reaction conditions, including the choice of acridine photocatalyst, solvent, and copper source. For instance, 9-mesitylacridine (B11768390) has been found to be an effective photocatalyst for certain substrates. acs.org

Application of Radical Trapping Experiments in Mechanistic Elucidation

Radical trapping experiments are a crucial tool for elucidating the mechanisms of reactions that proceed through radical intermediates, such as the decarboxylative transformations catalyzed by acridine photocatalysts. researchgate.netresearchgate.net These experiments typically involve the addition of a radical scavenger or trap to the reaction mixture to intercept and identify the transient radical species.

In the context of decarboxylative reactions, radical trapping experiments can confirm the formation of alkyl radicals generated from the decarboxylation of carboxylic acids. researchgate.net For example, the use of radical traps can provide evidence for the presence of specific radical intermediates, thereby supporting a proposed reaction pathway. researchgate.net

Furthermore, radical clock experiments, a specific type of radical trapping experiment, can be employed to determine the rates of radical reactions. researchgate.net These experiments utilize radical precursors that can undergo a unimolecular rearrangement at a known rate. By comparing the products of the rearrangement with the products of intermolecular trapping, the rate of the trapping reaction can be determined.

In the study of acridine-catalyzed decarboxylative reactions, radical trapping experiments have been instrumental in confirming that the reaction proceeds via a radical mechanism. researchgate.net For instance, the absence of product formation in the presence of a radical inhibitor would strongly suggest that a radical pathway is operative. researchgate.net These mechanistic insights are vital for the rational design and optimization of new catalytic systems.

Oxidative and Reductive Transformations of the Acridine Core

The acridine core can undergo both oxidative and reductive transformations, which are central to its role in photocatalysis. In the context of decarboxylative reactions, the acridine photocatalyst is typically reduced in the initial step of the catalytic cycle. acs.org However, the acridine moiety can also participate in oxidative processes.

For example, a neutral acridine radical can be generated in situ from the single-electron reduction of an acridinium (B8443388) salt. nih.gov Upon excitation with light, this acridine radical can act as a potent single-electron reductant. nih.gov Spectroscopic and computational studies have indicated that the formation of a twisted intramolecular charge transfer (TICT) state upon photoexcitation leads to this enhanced photoreductant behavior. nih.gov This property has been utilized in reductive transformations such as the detosylation of amines and the reduction of aryl halides. nih.gov

Conversely, the acridine scaffold can be part of a ligand system in transition-metal catalysis, where it can influence the redox properties of the metal center. For instance, phosphinoacridine bidentate ligands have been designed for visible-light-induced palladium catalysis. nih.gov In these systems, the electron-accepting nature of the acridine moiety can create a more electron-deficient metal center upon photoinduced metal-to-ligand charge transfer (MLCT). nih.gov This facilitates reductive elimination from the metal center, a key step in many cross-coupling reactions. nih.gov This approach has been successfully applied to the cross-coupling of aryl halides with carboxylic acids. nih.gov

Computational and Spectroscopic Investigations

Spectroscopic Characterization Methodologies

Spectroscopic techniques are indispensable for the structural confirmation and analysis of 9-Chloroacridine-4-carboxylic acid. Each method provides unique insights into the molecular framework and electronic characteristics of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show signals corresponding to the aromatic protons of the acridine (B1665455) ring system and the carboxylic acid proton. The protons on the acridine core are expected to resonate in the aromatic region, typically between 7.0 and 9.0 ppm. The chemical shifts will be influenced by the electron-withdrawing nature of the chlorine atom at position 9 and the carboxylic acid group at position 4. The carboxylic acid proton itself is expected to appear as a broad singlet at a significantly downfield chemical shift, generally above 10 ppm, due to its acidic nature and potential for hydrogen bonding. openstax.orglibretexts.org

¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information on all the carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid group is characteristically found in the downfield region of the spectrum, typically between 165 and 185 ppm for aromatic carboxylic acids. openstax.orgpressbooks.pub The carbon atoms of the acridine ring will appear in the aromatic region, with their specific shifts influenced by the positions of the chloro and carboxyl substituents. The carbon atom attached to the chlorine (C-9) will also show a characteristic shift.

Expected ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Expected Chemical Shift (ppm) |

|---|---|

| Carbonyl (C=O) | ~165-185 |

| Aromatic Carbons | ~110-150 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound, the molecular ion peak (M+) would be expected, confirming the compound's molecular weight. nih.gov Due to the presence of a chlorine atom, a characteristic isotopic pattern for the molecular ion peak would be observed, with an (M+2)+ peak approximately one-third the intensity of the M+ peak. libretexts.org

Expected Mass Spectrometry Fragmentation for this compound

| Fragment | Description |

|---|---|

| [M]+ | Molecular ion |

| [M+2]+ | Isotopic peak due to 37Cl |

| [M-OH]+ | Loss of the hydroxyl radical |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for both the acridine ring and the carboxylic acid group. nih.govchemicalbook.com

The carboxylic acid will exhibit a very broad O-H stretching vibration from approximately 2500 to 3300 cm⁻¹, which is a hallmark of this functional group due to hydrogen bonding. openstax.orglibretexts.orgspectroscopyonline.com A strong carbonyl (C=O) stretching absorption is expected between 1680 and 1710 cm⁻¹ for an aromatic carboxylic acid. spectroscopyonline.com The C-O stretching vibration will appear in the 1210-1320 cm⁻¹ region. spectroscopyonline.com The acridine core will show C-H stretching vibrations above 3000 cm⁻¹, C=C and C=N stretching vibrations in the 1400-1600 cm⁻¹ region, and out-of-plane bending vibrations in the lower frequency region. niscpr.res.in

Expected IR Absorption Bands for this compound

| Functional Group | Absorption Range (cm⁻¹) | Description |

|---|---|---|

| O-H (Carboxylic Acid) | 2500-3300 | Very broad, due to H-bonding |

| C=O (Carboxylic Acid) | 1680-1710 | Strong, characteristic stretch |

| C-O (Carboxylic Acid) | 1210-1320 | Medium to strong stretch |

| Aromatic C-H | >3000 | Stretching vibrations |

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems like acridine. Acridine and its derivatives typically exhibit characteristic absorption bands in the UV and visible regions. researchgate.net The spectrum of 9-acridanone, a related compound, shows several absorption maxima. nist.gov The introduction of a carboxylic acid group at the 4-position is expected to cause a shift in the absorption maxima (a chromophoric effect) compared to the parent 9-chloroacridine (B74977). The exact position of these bands would depend on the solvent used.

Circular Dichroism (CD) Spectroscopy for Chiral Interactions

This compound is an achiral molecule and therefore does not exhibit a circular dichroism spectrum on its own. However, CD spectroscopy can be a valuable tool to study its interactions with chiral molecules. nih.govsynchrotron-soleil.fr If this compound forms a complex with a chiral host or is placed in a chiral environment, an induced circular dichroism (ICD) spectrum can be observed. nih.govcapes.gov.br This induced spectrum provides information about the binding and the conformation of the achiral molecule within the chiral superstructure. This technique is particularly useful for studying how the molecule might interact with chiral biological macromolecules.

Computational Chemistry Methodologies

Computational chemistry offers a powerful approach to complement experimental data and to predict the properties of molecules like this compound. Methods such as Density Functional Theory (DFT) are commonly employed to study the geometric, electronic, and spectroscopic properties of acridine derivatives. nih.govresearchgate.net

These computational studies can provide insights into:

Optimized molecular geometry: Predicting bond lengths, bond angles, and dihedral angles.

Electronic properties: Calculating the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for understanding the molecule's reactivity and electronic transitions.

Spectroscopic predictions: Simulating NMR chemical shifts, IR vibrational frequencies, and UV-Vis absorption spectra to aid in the interpretation of experimental data.

Molecular docking: Investigating the potential binding interactions of this compound with biological targets, which is particularly relevant given the interest in acridine derivatives for various applications. nih.gov

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

DFT calculations typically involve the optimization of the molecule's geometry to find its most stable conformation. Following optimization, various electronic properties and reactivity descriptors can be calculated. These descriptors help in understanding the chemical behavior of the molecule.

Key Reactivity Descriptors from DFT:

| Descriptor | Description | Implication for Reactivity |

| HOMO (Highest Occupied Molecular Orbital) Energy | The energy of the outermost electron-containing orbital. | A higher HOMO energy indicates a greater ability to donate electrons, suggesting susceptibility to electrophilic attack. |

| LUMO (Lowest Unoccupied Molecular Orbital) Energy | The energy of the first vacant orbital. | A lower LUMO energy indicates a greater ability to accept electrons, suggesting susceptibility to nucleophilic attack. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A smaller gap is associated with higher chemical reactivity and lower kinetic stability. researchgate.net |

| Chemical Potential (μ) | A measure of the escaping tendency of electrons from a stable system. | Influences the direction of charge transfer in a reaction. |

| Hardness (η) | Resistance to change in electron distribution. | A higher hardness value indicates greater stability and lower reactivity. nih.gov |

| Electrophilicity Index (ω) | A measure of the ability of a species to accept electrons. | A higher index indicates a stronger electrophile. nih.gov |

| Fukui Function (f(r)) | Indicates the change in electron density at a particular point when the total number of electrons is changed. | Helps in identifying the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. nih.gov |

For instance, in a study of 9-anilinoacridine (B1211779) derivatives, DFT calculations revealed that the N10 atom of the acridine ring is the preferred site for nucleophilic attack. nih.gov Similar calculations on this compound would likely show a complex interplay between the electron-withdrawing effects of the chloro and carboxylic acid groups and the inherent electronic properties of the acridine core, influencing its reactivity profile.

Ab Initio and MP2 Methods for Stacking Energy Computations

The non-covalent stacking interactions of acridine derivatives, particularly with biological macromolecules like DNA, are crucial for their biological activity. Ab initio and Møller-Plesset (MP2) perturbation theory are high-level computational methods used to accurately calculate these weak interactions.

A study on aza-analogues of acridine-4-carboxamides provides insight into the nature of these stacking interactions. pharmaguideline.com In this research, the stacking energies between the drug chromophore and DNA base pairs were computed. The choice of basis set and the inclusion of electron correlation were highlighted as critical for the quantitative estimation of stacking energies. pharmaguideline.com While HF/6-31G** was used for geometry optimization of the stacked structures, interaction energies were also computed at the MP2/6-31G level to account for electron correlation. pharmaguideline.com

The findings suggested that the stacking of the chromophore with DNA sequences is influenced by the presence and position of nitrogen atoms within the aromatic system, leading to preferences for certain DNA sequences (AT or GC). pharmaguideline.com The interaction energies were found to be a combination of π-π and lone pair-π interactions. pharmaguideline.com Although specific calculations for this compound are not detailed, these findings suggest that its stacking behavior would be similarly governed by the electronic distribution across its aromatic rings, influenced by the chloro and carboxyl substituents.

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target molecule, typically a protein or DNA. iosrphr.org This method is instrumental in drug discovery and for understanding the mechanism of action of bioactive compounds. For acridine derivatives, docking studies have been performed to investigate their interactions with various biological targets.

For example, docking studies on 9-aminoacridine (B1665356) derivatives have been conducted to assess their potential as antimalarial agents by targeting plasmepsin enzymes. nist.gov Similarly, other studies have docked acridine derivatives against targets like acetylcholinesterase and B-cell lymphoma 2 (Bcl-2) to evaluate their potential in treating Alzheimer's disease and cancer, respectively. semanticscholar.orgijcps.org

In a typical molecular docking workflow:

The 3D structures of the ligand (e.g., this compound) and the target macromolecule are prepared. This often involves energy minimization of the ligand and removal of water molecules from the target's crystal structure. nih.gov

A docking algorithm explores various possible binding poses of the ligand within the active site of the target.

A scoring function is used to rank the poses based on their binding affinity, which is often expressed as a binding energy (e.g., in kcal/mol). A more negative binding energy generally indicates a more favorable interaction. nih.gov

For this compound, docking simulations would likely predict interactions involving its key functional groups: the acridine ring system could form π-π stacking interactions with aromatic residues of a protein, while the carboxylic acid and chloro groups could participate in hydrogen bonding or halogen bonding. For instance, a study on quinoline-4-carboxylic acid derivatives showed that the carboxylic acid group forms key hydrogen bonds with amino acid residues in the active site of the target protein. nih.gov

Theoretical Prediction of Conformational Preferences and Steric Effects

The biological activity and reactivity of a molecule are often dictated by its three-dimensional shape and the spatial arrangement of its atoms (conformation). Theoretical methods can predict the most stable conformations and assess the influence of steric effects.

For this compound, a key conformational feature is the orientation of the carboxylic acid group relative to the acridine ring. Studies on other carboxylic acids have shown that they can exist in different conformations, such as syn and anti, which can have different stabilities depending on the environment. iitkgp.ac.in While the syn conformation is often favored in the gas phase due to intramolecular hydrogen bonding, the anti conformation can become more stable in solution due to better solvation. iitkgp.ac.in

Elucidation of Reaction Mechanisms Through Computational Studies

Computational chemistry provides a powerful tool for elucidating the step-by-step mechanisms of chemical reactions, including the synthesis of complex molecules like acridine derivatives. By calculating the energies of reactants, intermediates, transition states, and products, a detailed reaction pathway can be mapped out.

For example, the synthesis of acridine derivatives often involves cyclization reactions. openfluor.org Computational studies can model these cyclization steps, identifying the key transition states and determining the activation energies, which govern the reaction rate. A study on the chemiluminescence of acridinium (B8443388) derivatives computationally investigated the reaction pathways, including competitive "dark" pathways, to understand the factors influencing light emission. nih.gov This involved calculating the thermodynamics and kinetics of each reaction step.

The synthesis of this compound itself likely involves multiple steps, such as the formation of the acridine core and the introduction of the chloro and carboxylic acid functionalities. pharmaguideline.comopenfluor.org Computational studies could be employed to investigate the mechanism of the Ullmann condensation to form a diphenylamine-2-carboxylic acid intermediate, followed by cyclization with an agent like phosphorus oxychloride (POCl₃) to yield the 9-chloroacridine core. researchgate.netopenfluor.org Such studies would provide valuable insights into the reaction conditions required and potential side products.

Photophysical Properties of Acridine Derivatives

Fluorescence Spectroscopy and Quantum Yield Analysis

Acridine derivatives are well-known for their fluorescent properties, which are sensitive to their molecular structure and environment. Fluorescence spectroscopy is a key technique for characterizing these properties.

A study on 9-acridone-4-carboxylic acid, a closely related compound, established it as a fluorescent sensor for Cr(III) ions. This compound exhibits excitation and emission maxima at 408 nm and 498.4 nm, respectively. The fluorescence of this molecule is quenched upon binding to the metal ion, a phenomenon that can be used for quantitative analysis.

Another study investigated the fluorescence of 9-acridinecarboxylic acid (9-ACA). rsc.org It was found that the fluorescence quantum yield (Φf), which is a measure of the efficiency of the fluorescence process, increases with the hydrogen-bonding capacity of the solvent. rsc.org The quantum yield is determined relative to a standard of known quantum yield, such as quinine (B1679958) sulfate. rsc.orgnih.gov

Factors Influencing Fluorescence of Acridine Derivatives:

| Factor | Effect on Fluorescence |

| Solvent Polarity and Hydrogen Bonding | Can significantly alter the energies of the ground and excited states, leading to shifts in emission wavelength and changes in quantum yield. rsc.org |

| pH | Protonation or deprotonation of the acridine nitrogen or the carboxylic acid group can lead to different species with distinct photophysical properties. rsc.org |

| Substitution | The nature and position of substituents on the acridine ring can dramatically affect the fluorescence color and intensity. |

| Interaction with Biomolecules | Binding to DNA or proteins can alter the fluorescence lifetime and quantum yield. semanticscholar.org |

For this compound, it is expected to be fluorescent, with its specific emission wavelength and quantum yield being influenced by the electronic effects of the chloro and carboxyl groups. The fluorescence properties would likely be sensitive to solvent and pH, making it a potential candidate for use as a fluorescent probe.

Interactions with Biological Macromolecules and Cellular Pathways Academic Research Focus

Enzyme Inhibition Profiles

The distortion of DNA by intercalation directly interferes with the function of enzymes that interact with DNA. Topoisomerases, which are vital for managing DNA topology during replication, transcription, and chromosome segregation, are primary targets for acridine-based compounds. mdpi.comnih.gov

Acridine (B1665455) derivatives have been extensively studied as inhibitors of both topoisomerase I (Topo I) and topoisomerase II (Topo II). mdpi.comnih.gov These enzymes function by creating transient breaks in DNA strands to relieve torsional stress—Topo I creates single-strand breaks, while Topo II creates double-strand breaks. mdpi.com Inhibitors are broadly classified as "poisons," which stabilize the enzyme-DNA covalent complex (the cleavable complex), leading to permanent DNA breaks and cell death, or "catalytic inhibitors," which interfere with the enzyme's catalytic cycle without stabilizing the cleavable complex. nih.govnih.gov

Derivatives of 9-chloroacridine (B74977) have given rise to compounds that exhibit a range of inhibitory activities.

Mixed Inhibition: Dimeric analogues of acridine-4-carboxamide (DACA) have been identified as mixed topoisomerase I/II inhibitors. nih.gov Similarly, certain acridine/sulfonamide hybrids have shown inhibitory activity against both enzymes. mdpi.com

Topoisomerase I Inhibition: Some 9-aminoacridine (B1665356) derivatives have been shown to effectively stabilize the topoisomerase I-DNA adduct. nih.gov Novel 3,9-disubstituted acridines have also demonstrated strong inhibitory activity against Topoisomerase I. mdpi.com

Topoisomerase IIα Inhibition: Topoisomerase IIα is a key target for anticancer drugs because it is highly expressed in proliferating cancer cells. mdpi.comnih.gov Many acridine derivatives, including acridine-thiosemicarbazone hybrids and substituted 9-aminoacridines, have been developed as potent inhibitors of Topo IIα. nih.govmdpi.comnih.gov Some of these compounds act as catalytic inhibitors, which may offer an advantage by avoiding the DNA strand breaks that can lead to secondary malignancies associated with topoisomerase poisons. nih.gov For example, amsacrine (B1665488) (m-AMSA), a 9-anilinoacridine (B1211779) derivative, is a well-known Topo II poison that traps the cleavable complex. nih.govnih.gov

| Compound Class | Target Enzyme(s) | Mechanism of Inhibition | Reference |

| Dimeric Acridine-4-carboxamides | Topoisomerase I / II | Mixed Inhibitor | nih.gov |

| Acridine-Thiosemicarbazone Derivatives | Topoisomerase IIα | Enzymatic Inhibition | mdpi.comnih.gov |

| Substituted 9-Aminoacridines | Topoisomerase I / II | Catalytic Inhibition (Topo II), Cleavable Complex Stabilization (Topo I) | nih.gov |

| Acridine/Sulfonamide Hybrids | Topoisomerase I / II | Dual Inhibition | mdpi.com |

| 3,9-Disubstituted Acridines | Topoisomerase I / IIα | Dual Inhibition | mdpi.com |

Interference with Tricarboxylic Acid (TCA) Cycle Enzymes

Research has explored the effects of chloroacridine derivatives on the enzymes of the tricarboxylic acid (TCA) cycle, a central hub of cellular energy metabolism. researchgate.netnih.gov A study investigating the cytotoxicity of 9-chloro-1-nitroacridine (B102269) and its 4-methylated derivative, 9-chloro-4-methyl-1-nitroacridine, against melanotic and amelanotic melanoma cells highlighted their potential to act as TCA cycle enzyme inhibitors. researchgate.netnih.gov

The energetic state of the cells was assessed by measuring NAD and ATP levels and the activity of key TCA cycle enzymes, including the pyruvate (B1213749) dehydrogenase complex, aconitase, and isocitrate dehydrogenase. nih.gov In amelanotic melanoma cells, which showed higher sensitivity to these compounds, a significant decrease in the activity of these TCA enzymes was observed. researchgate.net This inhibition of enzymatic activity was accompanied by a depletion of ATP and NAD, suggesting that the anticancer action of these chloroacridines may be linked to their ability to interfere with the energy metabolism of the cancer cells. researchgate.net The study proposed that 9-chloro-4-methyl-1-nitroacridine, in particular, may exert its effects by disrupting the TCA cycle, which could lead to the regulated death of melanoma cells. researchgate.net

Table 1: Effect of Chloroacridine Derivatives on TCA Cycle Enzymes in Amelanotic Melanoma Cells

| Compound | Affected Enzyme(s) | Observed Effect | Reference |

|---|---|---|---|

| 9-chloro-1-nitroacridine | Pyruvate dehydrogenase complex, Aconitase, Isocitrate dehydrogenase | Diminished enzyme activity | researchgate.net |

| 9-chloro-4-methyl-1-nitroacridine | Pyruvate dehydrogenase complex, Aconitase, Isocitrate dehydrogenase | Diminished enzyme activity, ATP/NAD depletion | researchgate.netnih.gov |

Inhibition of Viral and Cellular Enzymes by Acridone (B373769) Compounds

The acridone scaffold is a core structure in a variety of compounds that have been shown to inhibit a wide range of viral and cellular enzymes. nih.govconicet.gov.ar This inhibitory action is a key component of their broad biological activity. nih.gov The precise mechanism of action for antiviral acridones is not always clearly defined, but it often involves the inhibition of enzymes crucial for viral replication or cellular processes that the virus exploits. conicet.gov.arresearchgate.net

Acridone derivatives have demonstrated inhibitory activity against enzymes from both DNA and RNA viruses. nih.govconicet.gov.ar This includes viruses such as herpes simplex virus, cytomegalovirus, hepatitis C virus (HCV), and dengue virus. nih.govresearchgate.net For instance, some acridone compounds have been reported to inhibit the RNA helicase and RNA polymerase of HCV. researchgate.net In the case of Human Immunodeficiency Virus 1 (HIV-1), certain acridone derivatives have been found to be selective inhibitors of viral replication. nih.gov One such derivative, 1-hydroxy-10-methyl-9,10-dihydroacrid-9-one, was shown to suppress HIV-1 expression by inhibiting protein kinase C (PKC), a cellular enzyme. nih.gov

Beyond their antiviral properties, acridone-based compounds also target various cellular enzymes. The inhibition of topoisomerases is a well-documented mechanism for the anticancer activity of acridine and acridone derivatives. rsc.orgcapes.gov.br Additionally, researchers have synthesized and evaluated acridone derivatives as potent inhibitors of other cellular kinases, such as Microtubule Affinity-Regulating Kinase 4 (MARK4), which is implicated in certain types of cancer. acs.org

Table 2: Examples of Enzymes Inhibited by Acridone Compounds

| Enzyme Target | Organism/Virus | Type of Compound | Biological Effect | Reference |

|---|---|---|---|---|

| Protein Kinase C (PKC) | Human (Cellular) | Acridone derivative (RD6-5071) | Suppression of HIV-1 replication | nih.gov |

| RNA Helicase / RNA Polymerase | Hepatitis C Virus (HCV) | Acridone derivative | Antiviral | researchgate.net |

| Topoisomerase I and II | Human (Cellular) | Thiazolidinone-acridines | Anticancer | rsc.org |

| Microtubule Affinity-Regulating Kinase 4 (MARK4) | Human (Cellular) | Substituted Acridones | Enzyme inhibition | acs.org |

| HIV-1 Integrase | Human Immunodeficiency Virus 1 | Acridone derivative | Antiviral | researchgate.net |

β Carbonic Anhydrase Inhibition Mechanisms

Derivatives of the acridine structure have been investigated as inhibitors of carbonic anhydrases (CAs), particularly the β-carbonic anhydrases. Hypoxic tumors often overexpress certain CA isoforms, such as CA IX and CA XII, which are involved in pH regulation and are crucial for tumor survival and proliferation. nih.gov This makes them attractive targets for anticancer drug design.

The primary mechanism for potent inhibition of these zinc-containing enzymes often involves the incorporation of a zinc-binding group, such as a primary sulfonamide, into the inhibitor's structure. nih.gov For example, a sulfonamide derivative of acridine orange was synthesized and found to be a potent, low nanomolar inhibitor of the tumor-associated CA IX isoform, while showing much weaker inhibition of the common cytosolic isoforms CA I and II. nih.gov This selectivity is a highly desirable characteristic for potential therapeutic agents. The rationale for this drug design is that the acridine scaffold can facilitate accumulation in the acidic tumor environment, while the sulfonamide moiety provides strong and specific inhibition of the target CA isoform. nih.gov

Studies on other heterocyclic scaffolds, such as benzofuran-based carboxylic acids, further illustrate the principle of targeting these enzymes. nih.gov These compounds can also act as selective inhibitors of hCA IX and hCA XII over off-target isoforms. nih.gov The inhibitory mechanism of these carboxylate inhibitors involves binding to the active site of the enzyme, though they are generally less potent than sulfonamide-based inhibitors. nih.gov

Interactions with Proteins and Receptors

The planar, heterocyclic structure of acridine and its derivatives facilitates their interaction with a variety of biological macromolecules, most notably DNA and various proteins and receptors. rsc.orgnih.gov These interactions are fundamental to their biological activities.

One of the most extensively studied interactions is the intercalation of the acridine ring system between the base pairs of DNA. nih.govnih.gov This binding can distort the DNA helix, interfering with the processes of replication and transcription and the function of DNA-processing enzymes. rsc.org

Acridine derivatives are well-known for their inhibition of topoisomerase enzymes. capes.gov.brnih.gov Topoisomerases are crucial for managing DNA topology during replication, and their inhibition leads to DNA damage and cell death. nih.gov Some acridine-based compounds function as catalytic inhibitors of human topoisomerase II, meaning they block the enzyme's normal catalytic activity without stabilizing the DNA-enzyme cleavage complex, a mechanism that differs from topoisomerase poisons like amsacrine. nih.govacs.org

Beyond DNA and topoisomerases, acridine scaffolds interact with other key cellular proteins. For instance, certain acridine derivatives have been shown to activate the p53 tumor suppressor protein by preventing its ubiquitination and subsequent degradation. nih.gov Other research has focused on designing acridone derivatives to inhibit specific protein kinases, such as MARK4, by binding to the enzyme's active site. acs.org Furthermore, some acridone derivatives have been designed to act as chemosensitizers by competing for binding sites on transporter proteins like P-glycoprotein (PfCRT in Plasmodium falciparum), which is involved in multidrug resistance. nih.gov

Modulation of Cellular Processes by Acridine Scaffolds

The acridine scaffold profoundly impacts nucleic acid synthesis and replication, a central reason for its extensive investigation as an anticancer and antiviral agent. nih.govnih.gov The primary mechanism behind this impact is the ability of the planar acridine ring to intercalate into the DNA double helix. rsc.orgnih.gov This insertion of the molecule between adjacent base pairs increases the distance between them and unwinds the helix, leading to a physically altered DNA structure. nih.gov

This structural modification of the DNA template interferes with the function of enzymes essential for replication and transcription. nih.govconicet.gov.ar DNA polymerases and RNA polymerases may be unable to bind to the distorted DNA or to proceed along the strand, leading to an effective inhibition of both DNA and RNA synthesis. nih.gov Research has shown that the primary mechanism of action for many acridine derivatives in inhibiting RNA synthesis is related to the inhibition of RNA polymerase binding to DNA. nih.gov

The consequence of this inhibition is a halt in cellular proliferation, which is particularly effective against rapidly dividing cells like cancer cells. nih.gov Studies on platinum-acridine hybrid agents have demonstrated a substantial inhibition of DNA replication in cancer cells. nih.govacs.org The ability of acridone compounds to inhibit the synthesis of nucleic acids is considered a predominant mode of their antiviral action against a wide spectrum of both DNA and RNA viruses. nih.govconicet.gov.ar

Acridine-based compounds are known to induce cell death in cancer cells through various mechanisms, with apoptosis being a prominent pathway. acs.orgmdpi.com Apoptosis, or programmed cell death, is a regulated process involving a cascade of specific molecular events.

Several studies have shown that acridine derivatives can trigger apoptosis through the p53-dependent pathway. nih.gov These compounds can stabilize the p53 protein, leading to the activation of its downstream targets, such as the pro-apoptotic protein Bax. nih.gov The activation of Bax is a critical step in the intrinsic apoptotic pathway, which involves the permeabilization of the mitochondrial membrane. nih.gov

Following mitochondrial disruption, cytochrome c is released into the cytoplasm, which then triggers the activation of a cascade of caspases, the executioner enzymes of apoptosis. nih.gov Research on 9-phenylacridine, for example, demonstrated that it caused a reduction in mitochondrial membrane potential, upregulation of Bax, release of cytochrome c, and subsequent activation of caspase-3 in A375 melanoma cells. nih.gov Similarly, other 9-aminoacridine derivatives have been shown to induce apoptosis in pancreatic cancer cells, as evidenced by the cleavage of Poly (ADP-ribose) polymerase (PARP), a substrate of activated caspases. acs.org Some compounds, like benzimidazole (B57391) acridine derivatives, can activate both the intrinsic (mitochondrial) and extrinsic (death receptor-mediated) apoptotic pathways. mdpi.com

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| 9-Chloroacridine-4-carboxylic acid |

| 9-chloro-1-nitroacridine |

| 9-chloro-4-methyl-1-nitroacridine |

| 1-hydroxy-10-methyl-9,10-dihydroacrid-9-one |

| Acridine Orange |

| Amsacrine |

| 9-phenylacridine |

| Pyruvate |

| Adenosine triphosphate (ATP) |

| Nicotinamide adenine (B156593) dinucleotide (NAD) |

| Cytochrome c |

| Poly (ADP-ribose) polymerase (PARP) |

| Bax |

| p53 |

| o-chlorobenzoic acid |

| anthranilic acid |

| N'-(6-chloro-2-methoxyacridin-9-yl)-2-cyanoacetohydrazide |

| Cycloheximide |

| Capreomycin |

| Acetazolamide |

| Thionyl chloride |

| Quinacrine |

| Tacrine |

| Doxorubicin |

| Aclarubicin |

| Cisplatin |

| Pyronaridine |

| Nortopsentin |

| Chlorambucil |

| Chloroacetic acid |

| Thiourea |

| Hydroxychavicol |

| Propidium iodide |

| L-ascorbic acid |

| Acetic acid |

| Sodium hydroxide |

| Methanol (B129727) |

| Ethyl acetate |

| Ammonium chloride |

| Sodium hydride |

| Methyl iodide |

| N,N-Dimethylformamide (DMF) |

| Phosphorus pentoxide |

| Methanesulfonic acid |

| Copper |

| Copper oxide |

| 2,6-dichlorobenzoic acid |

| 2-aminopyridine |

| 5-methoxypyridin-2-amine |

| l-Tryptophan |

| l-Tryptophan methyl ester |

| Boc2O (Di-tert-butyl dicarbonate) |

| EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) |

| HOBt (Hydroxybenzotriazole) |

| Triethylamine (Et3N) |

| 1,1-diphenylhydrazine |

| acridin-9-yl isothiocyanate |

| 2-(acridin-9-yl)imino-3-diphenylamino-1,3-thiazolidin-4-one |

| 9-(2′-hydroxyethylamino)-4-methyl-1-nitroacridine |

| (2E)-3-(acridin-9-yl)-1-(2,6-dimethoxyphenyl)prop-2-en-1-one |

| 4-amidobenzimidazole acridines |

| Benzimidazole acridine derivative (8m) |

| 9-benzyl acridine derivatives |

| PtCl(en)(LH)2 |

| Acronycine |

| Noracronycine |

| 5-Hydroxynoracronycine |

| Atalaphyllidine |

| Oxepinoacridine |

| Pyranoacridine |

| Porphyrin-acridone diad |

| Porphyrin-acridine diad |

| Porphyrin-cholic acid-chlorambucil triad |

| Pyrazoloacridine (PZA) |

| Imidazoloacridine C-1311 |

| Acridine carboxamide DACA |

| Thiazolidinone-acridines |

| Triazoloacridones |

| Imidazoloacridones |

| 2,4-dioxothiazolidinyl acetic acids |

| Malonyl-CoA |

| Acetyl-CoA |

| Oxaloacetate |

| Citrate |

| Isocitrate |

| 2-oxoglutarate |

| Succinyl-CoA |

| Succinate |

| Fumarate |

| Malate |

| NADH |

| FADH2 |

| Glyoxylate |

| Oxalosuccinate |

| Penicillin |

| Cephalosporin |

| Carbapenem |

| Monobactam |

| Clavulanic acid |

| Streptomycin |

| Neomycin |

| Kanamycin |

| Gentamicin |

| Acarbose |

| Validamycin |

| Novobiocin |

| Betalain |

| Glucosinolate |

| Benzoxazinoid |

| Caffeine |

| Naramycin A |

Advanced Applications in Chemical Research

Development of Chemical Probes and Research Tools

The inherent properties of the acridine (B1665455) scaffold, particularly its fluorescence and DNA-intercalating capabilities, make 9-Chloroacridine-4-carboxylic acid and its derivatives promising candidates for the development of chemical probes and research tools.

Fluorescent Dyes and Optical Sensor Design

The acridine ring system is a well-known fluorophore, and its derivatives are widely utilized in the design of fluorescent dyes and sensors. While direct studies on the fluorescent properties of this compound are not extensively documented, the closely related compound, 9-acridone-4-carboxylic acid, has been successfully employed as a fluorescent sensor. nih.gov This analogous compound has been shown to be an effective sensor for the detection of Cr(III) ions, exhibiting a distinct fluorescence quenching upon binding. nih.gov The detection mechanism is based on chelation-assisted fluorescence quenching, demonstrating the potential of the acridine-4-carboxylic acid backbone in the design of metal ion sensors. nih.gov

The general principle involves the modification of the acridine structure to create a specific binding site for a target analyte. The binding event then triggers a change in the fluorescent properties of the acridine core, such as quenching or enhancement of fluorescence, or a shift in the emission wavelength. rsc.org The carboxylic acid group at the 4-position of this compound provides a convenient handle for further chemical modifications, allowing for the attachment of various recognition moieties to tailor the sensor for specific analytes.

Table 1: Spectroscopic Properties of a Related Acridone-Based Fluorescent Sensor

| Compound | Excitation Maxima (nm) | Emission Maxima (nm) | Analyte |

| 9-Acridone-4-carboxylic acid | 408 | 498.4 | Cr(III) |

Data sourced from a study on a Cr(III) fluorescent sensor. nih.gov

DNA-Binding Ligands for Structural Biology Investigations

Acridine derivatives are renowned for their ability to intercalate into the DNA double helix, a property that has been extensively exploited in the development of DNA-targeting agents and probes for structural biology. The planar aromatic structure of the acridine ring allows it to insert between the base pairs of DNA. nih.gov This intercalation can lead to significant changes in the DNA structure, such as unwinding and lengthening of the helix, which can be detected and studied.